N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a diazo group, which is known for its reactivity and versatility in organic synthesis. The compound’s structure includes an isopropyl group, a diazoacetonyl moiety, and a benzyl ester, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane typically involves the reaction of benzyl chloroformate with an appropriate diazo compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a variety of products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The diazo group can be substituted with other nucleophiles to form new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane involves the reactivity of the diazo group. The diazo group can undergo various transformations, including insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactions can lead to the formation of new bonds and the generation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar reactivity but lacking the diazo group.
Methyl carbamate: Another carbamate with a methyl group instead of a benzyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group
Uniqueness
N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane is unique due to the presence of the diazo group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the synthesis of complex molecules and a useful tool in various scientific research applications .
Properties
IUPAC Name |
benzyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10(2)13(12(18)8-16-15)17-14(19)20-9-11-6-4-3-5-7-11/h3-8,10,13H,9H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIBDMUKFRCROU-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.